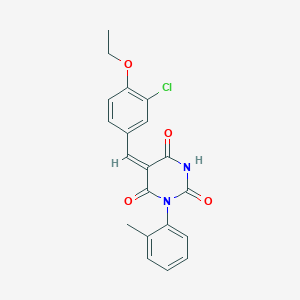![molecular formula C21H20N2O2 B5064915 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5064915.png)
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone is a chemical compound that belongs to the class of indole-based compounds. It is also known as CUDC-101 and has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been found to inhibit the activity of proteins such as EGFR, HER2, and HDAC, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of these cells. It has also been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has several advantages for lab experiments. It is a potent inhibitor of various signaling pathways involved in cancer growth and survival, making it a useful tool for studying these pathways. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone. One area of research is the development of more potent and selective inhibitors of the signaling pathways involved in cancer growth and survival. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone involves the reaction of 2-(2,3-dihydro-1H-indol-1-yl)acetic acid with 2-methyl-3-nitrobenzaldehyde in the presence of a reducing agent. The resulting product is then treated with a base to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indol-3-yl}ethanone has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple myeloma.
Eigenschaften
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-21(15(2)24)17-8-4-6-10-19(17)23(14)13-20(25)22-12-11-16-7-3-5-9-18(16)22/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAUDPGCPZVCCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-2-methyl-1H-indol-1-yl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-(1-{1-[2-(methylthio)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine trifluoroacetate](/img/structure/B5064832.png)
![3-(2-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5064845.png)
![N-(3-pyridinylmethyl)-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B5064851.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B5064853.png)
![1-(3-methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5064862.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5064863.png)
![N-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5064870.png)
![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064878.png)
![methyl 4-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5064881.png)
![4-fluoro-N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5064884.png)
![N,N-diethyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5064886.png)

![N-[4-(anilinocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5064900.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5064907.png)